Cas no 68401-81-0 (Ceftizoxime)

Ceftizoxime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It exhibits high stability against beta-lactamases, enhancing its efficacy against resistant strains. Ceftizoxime is particularly effective against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, as well as Haemophilus influenzae and Streptococcus pneumoniae. Its pharmacokinetic profile allows for excellent tissue penetration and prolonged serum half-life, facilitating twice-daily dosing in clinical settings. The compound is primarily administered intravenously or intramuscularly, making it suitable for hospital-acquired infections and severe community-acquired infections. Its low toxicity and minimal side effects further support its use in diverse patient populations, including those with renal impairment when dosage-adjusted.
Ceftizoxime structure
Ceftizoxime structure
Product name:Ceftizoxime
CAS No:68401-81-0
MF:C13H13N5O5S2
MW:383.402819395065
MDL:MFCD00072000
CID:58777
PubChem ID:160870913

Ceftizoxime Chemical and Physical Properties

Names and Identifiers

    • Ceftizoxime
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFTIZOXIME ACID
    • 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid
    • Cefizox
    • Ceftix
    • Ceftizoxima
    • Ceftizoxima [INN-Spanish]
    • Ceftizoximum
    • Ceftizoximum [INN-Latin]
    • Epocelin
    • Eposerin
    • (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftizoxime [INN:BAN]
    • FR 13749
    • C13H13N5O5S2
    • syn-7-(2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylic acid
    • C43C467DPE
    • (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxyamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-carbonsaeure-7-(Z)-(O-methyloxim)
    • (6R,7R)-7-(2-(2-Amino-4-thiazolyl)-2Z-(meth
    • FR-13479
    • UNII-C43C467DPE
    • C2622
    • CS-0013519
    • CEFTIZOXIME [MI]
    • (6R,7R)-7-[[(2Z)-2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BDBM237182
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4- thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6-alpha,7-beta(Z)))-
    • D07658
    • CEFTIZOXIME [VANDF]
    • SKF-88373
    • DB01332
    • 68401-81-0
    • CHEMBL528
    • A836131
    • DTXSID5022772
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2,3-didehydropenam-2-carboxylic acid
    • EN300-21584677
    • SCHEMBL37504
    • CEFTIZOXIME [WHO-DD]
    • (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • HY-B1596
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • C06890
    • (6R,7R)-7-[[(2Z)-2-(2-imino-3H-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ceftizoxime (INN)
    • (6R,7R)-7-(((2Z)-2-(2-AMINO-1,3-THIAZOL-4-YL)-2-METHOXYIMINOACETYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • 1ST12023
    • s4812
    • CEFTIZOXIME [INN]
    • CCG-268439
    • (E)-Ceftizoxime
    • (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEBI:553473
    • CEFTIZOXIME [JAN]
    • (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • MFCD00072000
    • FK-749
    • CEFTIZOXIME [USP-RS]
    • 68403-31-6
    • AKOS025310621
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2-(2-Amino-4-thiazolyl)-2Z-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • BRD-K04301924-236-01-6
    • BRD-K04301924-236-02-4
    • (6R,7R)-7-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • MDL: MFCD00072000
    • Inchi: 1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1
    • InChI Key: NNULBSISHYWZJU-LLKWHZGFSA-N
    • SMILES: S1C([H])([H])C([H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O

Computed Properties

  • Exact Mass: 383.03600
  • Monoisotopic Mass: 383.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 14
  • XLogP3: 0
  • Topological Polar Surface Area: 201

Experimental Properties

  • Color/Form: White or light grayish yellow crystalline powder, almost odorless
  • Density: 1.89
  • Melting Point: 227°C(dec.)(lit.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 200.75000
  • LogP: 0.35420
  • Merck: 1951

Ceftizoxime Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H332-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • WGK Germany:3
  • Safety Instruction: S23; S24/25
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:XI0367375
  • Hazardous Material Identification: Xi
  • Storage Condition:4°C, sealed storage, away from moisture and light

Ceftizoxime Customs Data

  • HS CODE:2941905990
  • Customs Data:

    China Customs Code:

    2941905990

Ceftizoxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-B1596-10mM*1 mL in DMSO
Ceftizoxime
68401-81-0 99.90%
10mM*1 mL in DMSO
¥275 2024-04-18
MedChemExpress
HY-B1596-10mg
Ceftizoxime
68401-81-0 99.90%
10mg
¥350 2024-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48700-50mg
Ceftizoxime
68401-81-0 98%
50mg
¥534.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ418-250mg
Ceftizoxime
68401-81-0 97%
250mg
179CNY 2021-05-08
Chemenu
CM196119-5g
(6S,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-((((E)-N'-hydroxycarbamimidoyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
68401-81-0 97%
5g
$252 2023-01-06
MedChemExpress
HY-B1596-50mg
Ceftizoxime
68401-81-0 99.90%
50mg
¥600 2024-04-18
Enamine
EN300-21584677-0.05g
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
68401-81-0
0.05g
$2755.0 2023-05-31
abcr
AB435913-5 g
Ceftizoxime; .
68401-81-0
5g
€352.00 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ418-1g
Ceftizoxime
68401-81-0 97%
1g
108.0CNY 2021-08-06
Biosynth
FC40907-5000 mg
Ceftizoxime
68401-81-0
5g
$288.75 2023-01-04

Ceftizoxime Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:68401-81-0)Ceftizoxime, ≥ 98.0%
Order Number:LE13213
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally

Ceftizoxime Related Literature

Additional information on Ceftizoxime

Ceftizoxime: A Comprehensive Overview of CAS No. 68401-81-0

Ceftizoxime (CAS No. 68401-81-0) is a third-generation cephalosporin antibiotic that has been widely used in clinical settings for the treatment of various bacterial infections. This comprehensive overview delves into the chemical structure, pharmacological properties, clinical applications, and recent advancements in the research and development of Ceftizoxime.

Chemical Structure and Properties

Ceftizoxime is a semisynthetic cephalosporin with the chemical formula C17H17N5O7S2. It is a white to off-white powder that is soluble in water and slightly soluble in methanol. The molecule contains a β-lactam ring, which is essential for its antibacterial activity. The presence of a 7-aminocephalosporanic acid (7-ACA) core and a substituted side chain at position 3 contributes to its broad-spectrum activity against both gram-positive and gram-negative bacteria.

Pharmacological Mechanism

The primary mechanism of action of Ceftizoxime involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linking of peptidoglycan chains. By inhibiting these enzymes, Ceftizoxime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism makes it effective against a wide range of bacteria, including those resistant to other antibiotics.

Clinical Applications

Ceftizoxime is widely used in clinical settings for the treatment of various infections caused by susceptible bacteria. It is particularly effective against respiratory tract infections, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections. Its broad-spectrum activity and favorable pharmacokinetic properties make it a valuable option for empirical therapy in patients with suspected or confirmed mixed infections.

Ceftizoxime is administered intravenously or intramuscularly, with dosing regimens tailored to the specific infection and patient characteristics. The drug has a relatively long half-life, allowing for less frequent dosing compared to other cephalosporins. It is well-tolerated, with common side effects including gastrointestinal disturbances and hypersensitivity reactions.

Recent Research Advancements

Recent research has focused on optimizing the use of Ceftizoxime in clinical practice and exploring its potential in combination therapies. Studies have shown that combining Ceftizoxime with other antibiotics can enhance its efficacy against multidrug-resistant bacteria. For example, a study published in the Journal of Antimicrobial Chemotherapy demonstrated that the combination of Ceftizoxime and colistin was effective against carbapenem-resistant Enterobacteriaceae (CRE).

In addition to combination therapies, researchers are investigating new delivery methods to improve the bioavailability and therapeutic index of Ceftizoxime. Nanoparticle-based formulations have shown promise in enhancing drug delivery to target sites while reducing systemic side effects. A study published in the International Journal of Nanomedicine reported that liposomal encapsulation of Ceftizoxime resulted in sustained release and improved antibacterial activity.

Safety and Efficacy Considerations

The safety profile of Ceftizoxime is generally favorable, but like all antibiotics, it can cause adverse effects. Common side effects include nausea, vomiting, diarrhea, and rash. Serious but rare adverse reactions include anaphylaxis and Clostridioides difficile-associated diarrhea (CDAD). Healthcare providers should monitor patients closely for signs of these complications.

To ensure optimal therapeutic outcomes, it is crucial to adhere to recommended dosing guidelines and consider patient-specific factors such as renal function and potential drug interactions. Regular monitoring of renal function is particularly important in patients with impaired kidney function, as reduced clearance can lead to drug accumulation and increased toxicity.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research into new formulations and combination therapies holds promise for enhancing the efficacy and safety profile ofCeftizoxime.., so too will our strategies for combating these challenges. The continued development of innovative approaches will be essential for ensuring thatCeftizoxime. continues to be a cornerstone antibiotic in clinical practice, offering broad-spectrum coverage and favorable pharmacokinetic properties. As we move forward, it is essential to balance its use with responsible stewardship practices to preserve its effectiveness for future generations.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68401-81-0)头孢唑肟酸
LE3291317
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:68401-81-0)Ceftizoxime
A836131
Purity:99%
Quantity:5g
Price ($):212.0